5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
Description
5-(2-Chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This structure is characterized by a 2-thioxo group, a 2-chlorophenyl substituent at position 5, and a phenyl group at position 2. The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and aromatic aldehydes under microwave or conventional heating, often in the presence of acetic acid as a catalyst . Its structural complexity and electron-rich aromatic systems make it a candidate for biological activity studies, particularly in antiviral and anticancer research .
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-12-9-5-4-8-11(12)14-19-15-13(16(22)20-14)24-17(23)21(15)10-6-2-1-3-7-10/h1-9,14,19H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRSECULWAXJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(N3)C4=CC=CC=C4Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122602 | |
| Record name | 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312286-44-5 | |
| Record name | 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312286-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-2,3,5,6-tetrahydro-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-component reactions that utilize various starting materials. For instance, the reaction of thiosemicarbazones with halogenated compounds has been reported to yield derivatives with significant biological activity. The structural characteristics of the compound are crucial for its activity and are confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For example:
- Inhibition against Mycobacterium smegmatis : Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 50 µg/mL against this pathogen. This suggests a potential application in treating mycobacterial infections .
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus cereus. The presence of electron-withdrawing groups on the phenyl ring enhances this antibacterial activity .
Antioxidant Activity
The antioxidant capacity of similar thiazolo-pyrimidine derivatives has been evaluated using DPPH radical scavenging assays. Compounds in this class have shown significant antioxidant activity with percentages ranging from 69% to 88% in scavenging tests . This property is essential for mitigating oxidative stress-related diseases.
Cytotoxic Activity
Studies have indicated that certain thiazolo[4,5-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, the structural modifications in these compounds can lead to enhanced cytotoxicity, making them potential candidates for anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substituent | Enhances antibacterial properties |
| Phenyl Rings | Contributes to cytotoxicity |
| Thioxo Group | Essential for antioxidant activity |
Case Studies
- Antimycobacterial Study : A recent study evaluated the efficacy of several thiazolo-pyrimidine derivatives against Mycobacterium smegmatis. The most potent compound exhibited an MIC of 50 µg/mL and was further analyzed for its mechanism of action involving leucyl-tRNA synthetase inhibition .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of synthesized thiazolo derivatives on human cancer cell lines. Results showed significant growth inhibition correlating with specific structural modifications .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazolo-pyrimidine framework is formed through cyclization reactions that often utilize thioketones and various amines under controlled conditions. The presence of the chlorophenyl and phenyl groups enhances its lipophilicity and potential bioactivity.
Key Synthetic Pathways:
- Condensation Reactions: The initial step usually involves the condensation of thioketones with amines to form thiazole derivatives.
- Cyclization: Subsequent cyclization leads to the formation of the pyrimidine ring, which is crucial for its biological activity.
Research has demonstrated that compounds with a similar thiazolo-pyrimidine structure exhibit a range of biological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
- Studies indicate that thiazolo-pyrimidine derivatives possess significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances interaction with microbial targets, leading to increased efficacy against resistant strains.
Anticancer Properties
- Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
- Compounds in this class have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of thiazolo-pyrimidine derivatives similar to 5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one:
Comparison with Similar Compounds
Table 1: Key Substituents and Associated Activities
- However, para-substituted fluorophenyl analogs may exhibit better solubility due to reduced steric bulk .
- Bioavailability Challenges : Compound 3e, with an unspecified aryl group at position 5, showed potent anti-HBV activity but poor bioavailability, suggesting that the 2-chlorophenyl group in the target compound may require formulation optimization for in vivo efficacy .
Spectral and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
- The absence of a carbonyl group in the target compound (due to the 2-thioxo moiety) differentiates it from dione derivatives like 4d, which exhibit strong C=O stretching at 1680 cm⁻¹ .
- NH signals in ¹H-NMR (e.g., δ 13.20 in 4d) are consistent across analogs, confirming the presence of hydrogen-bonding groups critical for biological interactions .
Antiviral vs. Antitumor Efficacy
- Antiviral Activity : The target compound’s 2-chlorophenyl group may enhance HCV NS5B polymerase inhibition compared to 3e, which showed anti-HBV activity but lacked structural data for direct comparison .
- Antitumor Potential: Thiazolo[4,5-d]pyrimidines with chromen or thieno extensions (e.g., compound 19 in ) demonstrated improved cell membrane permeability due to extended π-systems, whereas the target compound’s simpler structure may limit tumor selectivity .
Q & A
Q. How does the thioxo group influence hydrogen-bonding interactions in protein-ligand complexes?
- Methodological Answer : The thioxo (C=S) moiety acts as a hydrogen-bond acceptor. Crystallographic studies of analogous compounds show:
- Binding to Serine proteases : Thioxo forms a 2.8 Å H-bond with Ser195 in trypsin-like enzymes .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals ΔG values of −8 to −10 kcal/mol for such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
